1,2,3-Triphenylcyclopropene
Overview
Description
1,2,3-Triphenylcyclopropene is an organic compound characterized by a three-membered cyclopropene ring with three phenyl groups attached to it. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Triphenylcyclopropene can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with phenylchlorocarbene. This reaction typically requires a catalyst such as copper(I) chloride and is carried out under an inert atmosphere to prevent unwanted side reactions .
Another method involves the cyclization of 1,2,3-triphenylpropene using a strong acid like trifluoroacetic acid. This reaction proceeds through the formation of a triphenylallyl cation, which then undergoes cyclization to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triphenylcyclopropene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Triphenylcyclopropenone.
Reduction: Triphenylcyclopropane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2,3-Triphenylcyclopropene has several applications in scientific research:
Polymer Chemistry: It is used as a retarder in the polymerization of methyl methacrylate and styrene, helping to control the molecular weight and end-group functionality of the resulting polymers.
Organic Synthesis: The compound serves as a precursor for the synthesis of other cyclopropene derivatives and complex organic molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 1,2,3-triphenylcyclopropene involves the formation of reactive intermediates such as triphenylallyl cations. These intermediates can undergo various transformations, including cyclization and rearrangement, leading to the formation of different products . The compound’s reactivity is influenced by the strain in the three-membered ring and the electronic effects of the phenyl groups.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triphenylpropene: A precursor in the synthesis of 1,2,3-triphenylcyclopropene.
Triphenylcyclopropane: A reduced form of this compound.
Triphenylcyclopropenone: An oxidized form of this compound.
Uniqueness
This compound is unique due to its highly strained three-membered ring structure, which imparts significant reactivity. This reactivity allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
(2,3-diphenylcyclopropen-1-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTDGVXRVMJEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167845 | |
Record name | 1,1',1''-(1-Cyclopropene-1,2,3-triyl)trisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16510-49-9 | |
Record name | (2,3-Diphenyl-1-cyclopropen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16510-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1',1''-(1-Cyclopropene-1,2,3-triyl)trisbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016510499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122605 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',1''-(1-Cyclopropene-1,2,3-triyl)trisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1',1''-(1-cyclopropene-1,2,3-triyl)trisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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